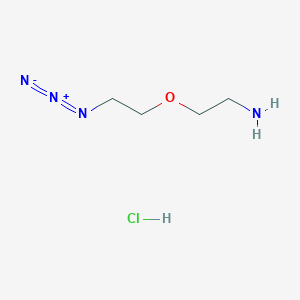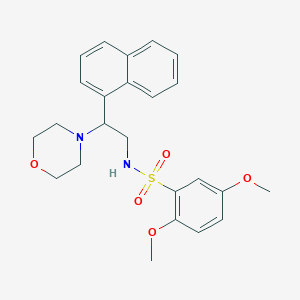
2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide” is an organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The compound also contains a morpholino group and a naphthalene ring, both of which can contribute to its chemical and biological properties.
Applications De Recherche Scientifique
Synthesis and Heterocyclization :
- The compound is used in chemical synthesis, particularly in reactions involving heterocyclization. For example, the reaction of similar naphthalene derivatives with dibromopropane leads to N,N'-heterocyclization products. This type of reaction is valuable for creating complex molecular structures, which can be useful in various chemical and pharmaceutical applications (Ozeryanskii et al., 2020).
Protein Kinase Inhibition :
- Certain naphthalenesulfonamide compounds have been shown to inhibit protein kinases. This property is significant for drug development, especially in cancer therapy, as protein kinases play a crucial role in cell signaling and are targets for cancer treatment (Hidaka et al., 1984).
Antioxidant and Enzyme Inhibition :
- Benzenesulfonamides with morpholine and other structures have been studied for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, making these compounds potentially useful in treating these conditions (Lolak et al., 2020).
Enhancement of Activity in Endothelin Antagonists :
- Modifications in similar sulfonamide structures, like replacing certain groups with bromine or chlorine, have been found to significantly increase binding affinity in endothelin antagonists. This enhancement is crucial in developing drugs targeting cardiovascular diseases, as endothelin plays a significant role in vasoconstriction (Chan et al., 1996).
Antibacterial Properties :
- N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which share structural similarities, have been identified as potent antibacterial agents. This discovery opens up potential applications in developing new antibiotics or antibacterial treatments (Abbasi et al., 2015).
Anticancer Applications :
- Naphthalimide derivatives, closely related to the compound , have shown potent antitumor activity. These compounds are being investigated for their ability to treat various forms of cancer, highlighting the potential of naphthalene derivatives in oncology (Van Quaquebeke et al., 2007).
Cognitive Enhancement and Antihypoxic Activities :
- Studies on 2-(2-aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, which include naphthalene, have revealed significant antiamnestic (memory enhancing) and antihypoxic (preventing damage due to lack of oxygen) activities. These findings suggest potential applications in treating cognitive disorders and conditions associated with hypoxia (Ono et al., 1995).
Propriétés
IUPAC Name |
2,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-29-19-10-11-23(30-2)24(16-19)32(27,28)25-17-22(26-12-14-31-15-13-26)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,22,25H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVUAIGNRUAVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2822370.png)
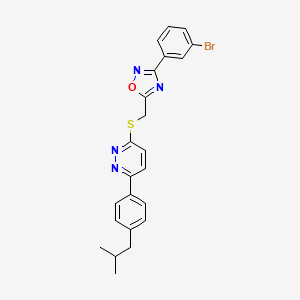
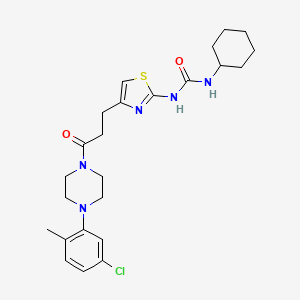
![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)
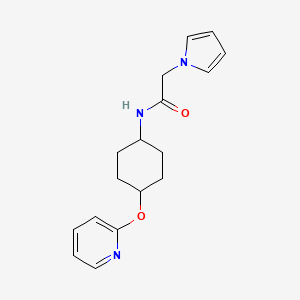
![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2822377.png)
![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)
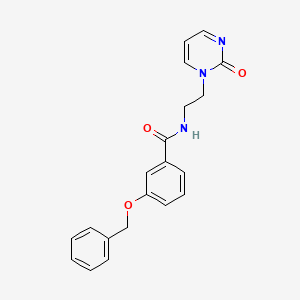
![2'-Phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2822383.png)
![N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2822384.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2822385.png)
